![molecular formula C6H5F7OS B14290895 2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol CAS No. 112783-42-3](/img/structure/B14290895.png)
2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol is a fluorinated organic compound characterized by the presence of a heptafluorobut-1-en-1-yl group attached to a sulfanyl group, which is further connected to an ethan-1-ol moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol typically involves the reaction of heptafluorobut-1-en-1-yl halides with thiol-containing compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to isolate the pure compound from reaction by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorinated alkene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted fluorinated compounds.
Applications De Recherche Scientifique
2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules and polymers.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants due to its unique surface-active properties.
Mécanisme D'action
The mechanism of action of 2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol involves its interaction with molecular targets through its fluorinated and sulfanyl functional groups. The fluorinated moiety can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A similar fluorinated alcohol with a different substitution pattern.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A fluorinated methacrylate used in polymer synthesis.
2,2,3,3,4,4,4-Heptafluorobutylamine: A fluorinated amine with applications in organic synthesis.
Uniqueness
2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol is unique due to its combination of a fluorinated alkene and a sulfanyl group, which imparts distinct reactivity and physicochemical properties. This makes it particularly valuable in applications requiring both fluorine’s unique characteristics and the reactivity of sulfur-containing compounds.
Propriétés
Numéro CAS |
112783-42-3 |
|---|---|
Formule moléculaire |
C6H5F7OS |
Poids moléculaire |
258.16 g/mol |
Nom IUPAC |
2-(1,2,3,3,4,4,4-heptafluorobut-1-enylsulfanyl)ethanol |
InChI |
InChI=1S/C6H5F7OS/c7-3(4(8)15-2-1-14)5(9,10)6(11,12)13/h14H,1-2H2 |
Clé InChI |
ILPCXPXAQAIHDP-UHFFFAOYSA-N |
SMILES canonique |
C(CSC(=C(C(C(F)(F)F)(F)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


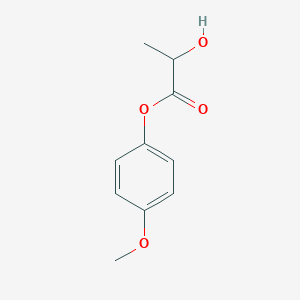

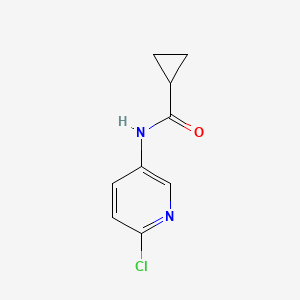

![{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane](/img/structure/B14290844.png)

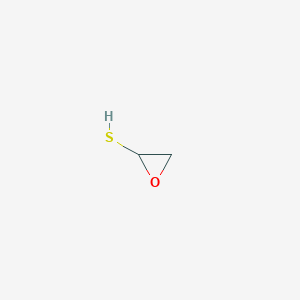
![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)

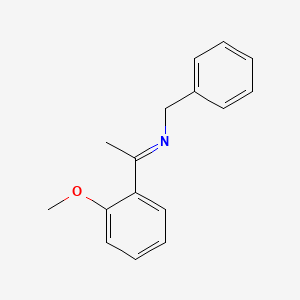

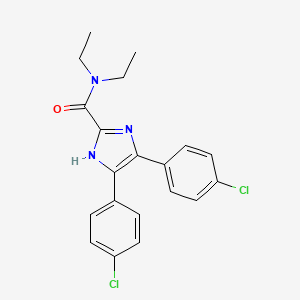
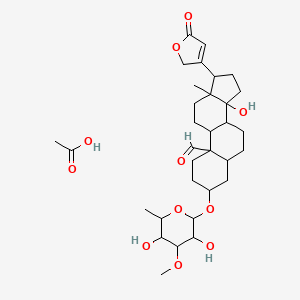
![6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B14290889.png)
